[4-(Difluoromethyl)phenyl]methanamine
Overview
Description
[4-(Difluoromethyl)phenyl]methanamine: is an organic compound with the molecular formula C8H9F2N. It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methanamine group.
Mechanism of Action
Target of Action
Similar compounds such as methenamine have been shown to exhibit antibacterial activity .
Mode of Action
It is known that methenamine, a compound with a similar structure, works by hydrolyzing to formaldehyde in an acidic environment (ph<6), which is considered to be highly bactericidal .
Pharmacokinetics
It is known that the compound has a molecular weight of 15716 , which may influence its bioavailability and pharmacokinetic profile.
Action Environment
It is known that the compound is stored at 4 degrees celsius , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)phenyl]methanamine typically involves the reaction of para-toluene with difluoromethane, followed by amination. The process can be summarized as follows:
Reaction of para-toluene with difluoromethane: This step involves heating and stirring para-toluene with difluoromethane in an appropriate solvent.
Amination: Gradually adding an aminating agent to the reaction mixture at the reaction temperature.
Isolation: After the reaction is complete, the mixture is cooled, and the product is crystallized and separated.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Difluoromethyl)phenyl]methanamine can undergo oxidation reactions, typically forming corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylmethanamine derivatives
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: [4-(Difluoromethyl)phenyl]methanamine is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of difluoromethyl groups on biological systems.
Medicine:
Drug Development: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry:
Agricultural Chemicals: The compound is used in the synthesis of agrochemicals.
Dyes and Pigments: It is utilized in the production of dyes and pigments.
Comparison with Similar Compounds
[4-(Trifluoromethyl)phenyl]methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
[4-(Methyl)phenyl]methanamine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness:
Properties
IUPAC Name |
[4-(difluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFDIOOJGKYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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